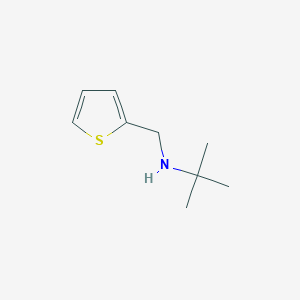
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids using N-bromosuccinimide under radical-chain reaction conditions. This method has been utilized to create novel electrophilic building blocks for the synthesis of EPCs, highlighting the versatility and reactivity of the bromo-isoindolinyl moiety in synthetic applications (Zimmermann & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives has been elucidated through X-ray crystallography, revealing significant details about their stereochemistry and hydrogen bonding patterns. These studies provide insights into the conformational preferences and the impact of the bromo and isoindolinyl groups on the overall molecular geometry (Gallagher, Brady, & Murphy, 2000).
Chemical Reactions and Properties
The compound serves as a precursor in various chemical reactions, including substitutions and chain elongations, demonstrating its utility in synthesizing chiral derivatives with potential applications in medicinal chemistry and material science. The chemical reactivity is influenced by the bromo and isoindolinyl groups, which facilitate the introduction of functional groups and structural modifications (Noda & Seebach, 1987).
Physical Properties Analysis
The physical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives, including melting points, solubility, and crystalline structure, are closely related to their molecular arrangements and interactions. The distinct hydrogen bonding and molecular packing observed in these compounds influence their physical characteristics and stability (Gallagher et al., 2000).
Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Compounds
One application of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid derivatives involves the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs). These compounds can be obtained from the bromination of cyclic acetals derived from α-amino acids and α- or β-hydroxy acids, leading to chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid (Zimmermann & Seebach, 1987).
Antimicrobial Activity
Another application is in antimicrobial research. The condensation of related compounds with phthalic anhydride produces derivatives that have demonstrated promising antimicrobial activities (Bedair et al., 2006).
Synthesis of Anticonvulsant Agents
Compounds derived from 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been synthesized and evaluated as potential anticonvulsant agents. These derivatives exhibit various levels of anticonvulsant activity in different seizure models (Yadav et al., 2011).
Anti-Diabetic Applications
In the field of diabetes research, derivatives of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have shown significant potential as anti-diabetic agents, particularly in inhibiting the α-glucosidase enzyme, a key target in diabetes treatment (Nazir et al., 2018).
Photodegradable Carbonate Units for Deep UV Lithography
The compound has applications in materials science, particularly in the development of novel photo-patternable cross-linked epoxy systems containing photodegradable carbonate units, suitable for deep UV lithography (Huh et al., 2009).
Structural Chemistry and Antimicrobial Activity
In structural chemistry, derivatives of 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been studied for their hydrogen bonding characteristics and antimicrobial activities. Certain compounds in this series have shown sensitivity against Gram-positive and Gram-negative bacterial strains (Al-farhan et al., 2011).
Propiedades
IUPAC Name |
2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALKPTNUIUCQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344180 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
CAS RN |
35197-64-9 | |
| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
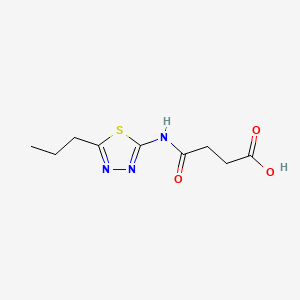
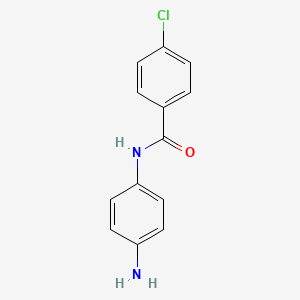



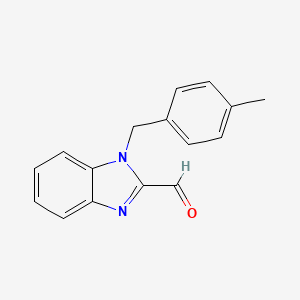
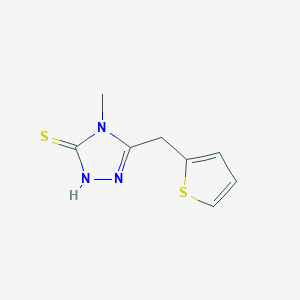
![[2-(2-Chloro-acetylamino)-thiazol-5-yl]-acetic acid methyl ester](/img/structure/B1268755.png)
![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)
